molecular formula C12H18ClNO B1185752 N-(5-chloro-2-propoxybenzyl)ethanamine

N-(5-chloro-2-propoxybenzyl)ethanamine

Cat. No.: B1185752
M. Wt: 227.732
InChI Key: NLCQBGZZDKLUHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-Chloro-2-propoxybenzyl)ethanamine is a synthetic phenethylamine derivative featuring a benzyl moiety substituted with a chlorine atom at the 5-position and a propoxy group at the 2-position. The ethanamine chain is attached to the benzyl group, distinguishing it from classical NBOMe compounds, which typically incorporate an N-methoxybenzyl substituent (e.g., 25I-NBOMe) .

Properties

Molecular Formula

C12H18ClNO

Molecular Weight

227.732

IUPAC Name

N-[(5-chloro-2-propoxyphenyl)methyl]ethanamine

InChI

InChI=1S/C12H18ClNO/c1-3-7-15-12-6-5-11(13)8-10(12)9-14-4-2/h5-6,8,14H,3-4,7,9H2,1-2H3

InChI Key

NLCQBGZZDKLUHE-UHFFFAOYSA-N

SMILES

CCCOC1=C(C=C(C=C1)Cl)CNCC

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues in the NBOMe Series

The NBOMe series (e.g., 25I-NBOMe, 25C-NBOMe) shares a phenethylamine backbone but differs in substitution patterns. Key comparisons include:

Compound Substituents Molecular Weight logP (Predicted) Receptor Affinity
N-(5-Chloro-2-propoxybenzyl)ethanamine 5-Cl, 2-propoxybenzyl ~243.7 g/mol ~3.2 Unknown (Inferred 5-HT2A)
25C-NBOMe 4-Cl, 2,5-dimethoxyphenyl + 2-methoxybenzyl ~387.9 g/mol ~2.8 High 5-HT2A affinity (EC50: 0.3 nM)
25I-NBOMe 4-I, 2,5-dimethoxyphenyl + 2-methoxybenzyl ~413.7 g/mol ~3.5 Potent 5-HT2A agonist (Ki: 0.06 nM)

Key Differences :

  • Substituent Position : The target compound’s chlorine is at the 5-position, unlike 25C-NBOMe (4-Cl), which may alter receptor binding .
  • Benzyl Group : The absence of a 2-methoxy group on the benzyl fragment reduces structural similarity to NBOMe compounds, likely decreasing 5-HT2A potency .
  • Propoxy vs.

Halogenated Benzyl-Ethanamine Derivatives

Compounds like 24H-NBCl and 34H-NBCl () feature chlorinated benzyl groups and ethanamine backbones:

Compound Substituents Biological Activity
24H-NBCl 2-Cl-benzyl + 2,4-dimethoxyphenyl 5-HT2A agonist (moderate potency)
34H-NBCl 2-Cl-benzyl + 3,4-dimethoxyphenyl Enhanced locomotor effects in zebrafish
Target Compound 5-Cl-2-propoxybenzyl Unknown (Inferred serotonergic activity)

Key Insights :

  • Halogen Position : Chlorine at the 2-position (24H-NBCl) vs. 5-position (target) may lead to divergent receptor interactions .
  • Phenyl Substitution : The target lacks dimethoxy groups on the phenyl ring, a critical feature for 5-HT2A activation in NBOMe derivatives .

Other Ethylamine-Based Compounds

  • Nitenpyram Metabolites () : Metabolites like N-((6-chloropyridin-3-yl)methyl)ethanamine share ethanamine backbones but differ in heterocyclic substituents, emphasizing the role of aromatic systems in bioactivity.

Pharmacological and Toxicological Considerations

  • Receptor Binding: While NBOMe compounds exhibit nanomolar affinity for 5-HT2A receptors, the target’s lack of dimethoxy groups and methoxybenzyl substitution likely reduces potency .
  • Metabolism : Propoxy groups may undergo slower oxidative metabolism than methoxy groups, prolonging half-life but increasing risk of accumulation .
  • Toxicity : NBOMe compounds are associated with severe neurotoxicity and fatalities; structural deviations in the target compound might mitigate or alter these risks, though empirical data are lacking .

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